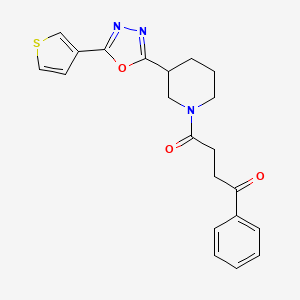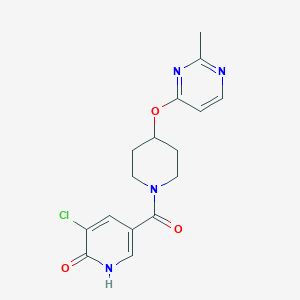
(5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound with notable applications in various fields including medicinal chemistry and industrial processes. This compound exhibits a unique structure characterized by the presence of multiple functional groups, enabling it to participate in diverse chemical reactions and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves the strategic coupling of its constituent building blocks. The process begins with the chlorination of 6-hydroxypyridin-3-yl, followed by its reaction with 4-(2-methylpyrimidin-4-yloxy)piperidine. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production involves large-scale reactors with precise control over temperature and pressure conditions. Continuous flow methods may be employed to enhance yield and efficiency. The use of automated systems ensures consistency and minimizes the risk of human error during the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the pyridine ring can undergo oxidation to form carbonyl derivatives.
Reduction: The chlorinated pyridine moiety can be reduced under hydrogenation conditions to produce the corresponding pyridine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: N-Bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or alcohols.
Major Products Formed:
Oxidized derivatives of the pyridine ring.
Reduced pyridine products.
Substituted piperidine derivatives with varied functional groups.
科学的研究の応用
Chemistry: This compound serves as a valuable intermediate in the synthesis of complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology: In biological research, (5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is studied for its potential as a ligand in receptor binding assays. It can interact with specific proteins, aiding in the investigation of biochemical pathways.
Medicine: Medically, this compound is explored for its potential therapeutic properties. Its ability to modulate biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
作用機序
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The chlorinated and hydroxyl functionalities allow for hydrogen bonding and electrostatic interactions with biological macromolecules. In cellular pathways, it can modulate the activity of key enzymes, thereby influencing metabolic processes. The piperidine ring enhances its binding affinity and specificity towards certain protein targets, facilitating its use in therapeutic applications.
類似化合物との比較
Similar compounds include:
(5-Chloro-6-hydroxypyridin-3-yl)piperidin-1-ylmethanone: Lacks the (2-methylpyrimidin-4-yloxy) group, resulting in different reactivity and biological activity.
(4-Hydroxy-3-pyridyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone: This compound has a hydroxyl group instead of chlorine, affecting its chemical properties and mechanism of action.
Uniqueness: The unique combination of the chlorinated pyridine and the (2-methylpyrimidin-4-yloxy)piperidine moiety endows (5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone with distinct reactivity patterns and binding characteristics, making it a compound of significant interest in various scientific disciplines.
特性
IUPAC Name |
3-chloro-5-[4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-10-18-5-2-14(20-10)24-12-3-6-21(7-4-12)16(23)11-8-13(17)15(22)19-9-11/h2,5,8-9,12H,3-4,6-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVZRTYJXDREJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2860404.png)
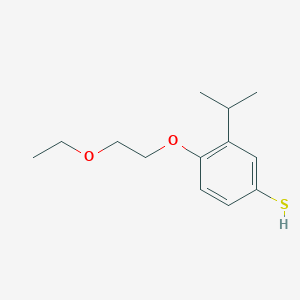
![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)
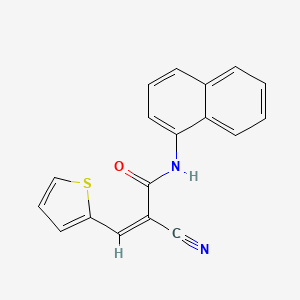
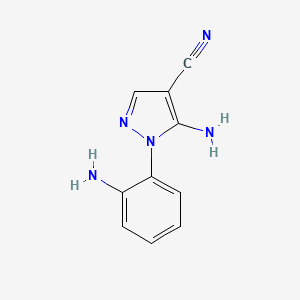
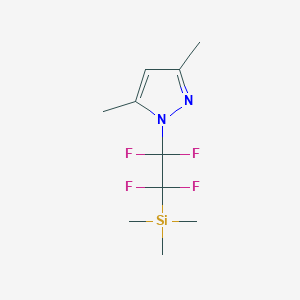
![[2-(2-Fluorophenyl)ethyl][(pyridin-3-yl)methyl]amine](/img/structure/B2860414.png)
![methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate](/img/structure/B2860416.png)
![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)
![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)
